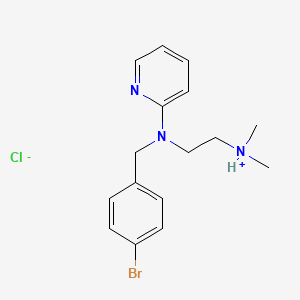
N-p-Bromobenzyl-N',N'-dimethyl-N-2-pyridylethylenediamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride is a chemical compound with a complex structure that includes a bromobenzyl group, a dimethyl group, and a pyridylethylenediamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride typically involves multiple steps, including the bromination of benzyl compounds and subsequent reactions with pyridylethylenediamine. One common method involves the use of N-bromosuccinimide (NBS) for the bromination of benzyl compounds, followed by nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromobenzyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically results in the formation of brominated benzyl compounds, while nucleophilic substitution can yield a variety of substituted products .
Scientific Research Applications
N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride include:
- N,N-Dimethyl p-bromobenzamide
- N-(p-Bromobenzyl)-N-(4-methoxyphenyl)hydrazine hydrochloride
Uniqueness
What sets N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
14612-92-1 |
|---|---|
Molecular Formula |
C16H21BrClN3 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl-pyridin-2-ylamino]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H20BrN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H |
InChI Key |
ZQJUQBSXMSRMMB-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















